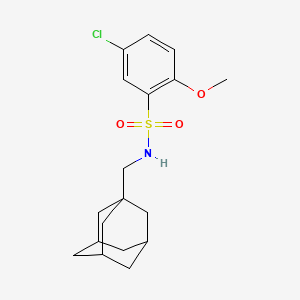

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-, is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chloro group at position 5, a methoxy group at position 2, and an adamantane-containing N-alkyl chain. Adamantane, a rigid diamondoid hydrocarbon, is frequently incorporated into pharmacophores to enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors where hydrophobic interactions are critical . Its structural complexity necessitates advanced crystallographic techniques for elucidation, as evidenced by the widespread use of SHELX programs in small-molecule refinement .

Properties

IUPAC Name |

N-(1-adamantylmethyl)-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3S/c1-23-16-3-2-15(19)7-17(16)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVJOLGKSCSYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of adamantanone with appropriate sulfonamide precursors under controlled conditions. For instance, the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst is a known route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation within tumor cells . This inhibition disrupts the cellular environment, leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other benzenesulfonamide derivatives with adamantane-based substituents. A key patent (EP2024XXXX) describes N-((adamantan-1-yl)carbamoyl)-benzenesulfonamide derivatives as soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Group Linkage: The target compound uses a methyl bridge between the adamantane and sulfonamide, while the patent compound employs a carbamoyl group.

Substituent Effects: The 5-chloro and 2-methoxy groups in the target compound could modulate electronic properties (e.g., electron-withdrawing vs.

Therapeutic Scope : The patent compound’s explicit role as an sEH inhibitor suggests a mechanism for hypertension, whereas the target compound’s application remains speculative without published data.

Research Findings and Limitations

- Crystallographic Data: Structural determination of adamantane-containing sulfonamides often relies on SHELX-based refinement due to their complex, rigid frameworks .

- Biological Activity: While the patent compound demonstrates nanomolar sEH inhibition, the target compound’s bioactivity profile is undocumented. Adamantane’s role in enhancing blood-brain barrier penetration could position it for central nervous system (CNS) targets, but this requires validation.

Biological Activity

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide group linked to an adamantane moiety, with additional substituents including a chlorine atom and a methoxy group. Its molecular formula is C15H18ClN1O3S, and it is classified as an aromatic amine due to the presence of the benzenesulfonamide group. The unique structural features contribute to its interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C15H18ClN1O3S |

| Molecular Weight | 319.83 g/mol |

| Functional Groups | Sulfonamide, Chlorine, Methoxy |

| Classification | Aromatic Amine, Sulfonamide |

Synthesis

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- typically involves multiple synthetic steps. Common methods include:

- Reactions with Adamantane Derivatives : Functionalization of adamantane derivatives to introduce the sulfonamide linkage.

- Controlled Conditions : Utilizing techniques such as continuous flow reactors to enhance yield and selectivity.

- Characterization Techniques : The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Research indicates that compounds with similar structures often exhibit enzyme inhibitory or receptor modulatory activities. The mechanism of action for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- may involve:

- Enzyme Inhibition : Interacting with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate various physiological responses.

Antimicrobial Properties

Studies have shown that benzenesulfonamides can possess significant antimicrobial activity. For instance, compounds structurally related to Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Anticancer Activity

Several case studies have explored the anticancer potential of sulfonamide derivatives. For example:

- In Vitro Studies : Compounds similar to Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

- Mechanistic Insights : The anticancer activity is often associated with the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

- Study on Anticancer Efficacy : A study published in Molecules demonstrated that a series of benzenesulfonamide derivatives exhibited potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM .

- Antimicrobial Activity Assessment : Another research highlighted the antimicrobial properties of sulfonamides against Staphylococcus aureus and Escherichia coli, suggesting their potential use as therapeutic agents .

Q & A

Q. What synthetic strategies are employed to prepare benzenesulfonamide derivatives with adamantane and chloro-methoxy substituents?

Synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting 5-chloro-2-methoxybenzoic acid derivatives with adamantane-containing amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C .

- Sulfonylation : Introducing sulfonyl chloride groups via chlorosulfonic acid under neat conditions, followed by reaction with amines or alcohols to form sulfonamide or sulfonate linkages .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating intermediates and final products, with yields ranging from 37% to 93% depending on steric and electronic factors .

Q. How are structural and purity characteristics validated for this compound?

- NMR spectroscopy : and NMR confirm substituent integration (e.g., adamantane methylene protons at δ ~1.7–2.1 ppm, aromatic protons for chloro-methoxy groups at δ ~6.8–7.5 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to validate stereochemistry and intermolecular interactions .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for intermediates with labile functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?

- SHELXL workflows : Use the

TWINandBASFcommands to model twinned data, andPARTinstructions to handle disordered adamantane or sulfonamide groups. High-resolution data (>1.0 Å) improves refinement robustness . - Validation tools : The WinGX suite integrates ORTEP-3 for visualizing thermal ellipsoids and identifying overfitting in torsion angles .

Q. What experimental designs are optimal for confirming biological activity (e.g., NLRP3 or Navinhibition)?

- In vitro assays :

- In vivo models :

Q. How are structure-activity relationships (SAR) analyzed for adamantane-modified benzenesulfonamides?

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

- Activation of sulfonyl chlorides : Pre-activate with NaHCO₃ in THF/H₂O (2:1) to enhance nucleophilicity of amines .

- Microwave-assisted synthesis : Reduce reaction times for sterically hindered adamantane-amine couplings, improving yields by 15–20% .

Q. How is stereochemical integrity maintained during synthesis of chiral derivatives?

Q. What computational methods predict metabolic stability of this compound?

- ADMET profiling : Tools like SwissADME calculate logP (aim for 2.5–3.5 for blood-brain barrier penetration) and cytochrome P450 inhibition risks .

- MetaSite : Simulates phase I metabolism to identify vulnerable sites (e.g., demethylation of the methoxy group) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.